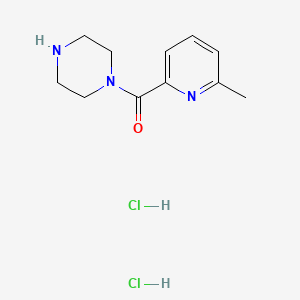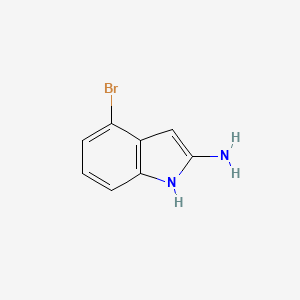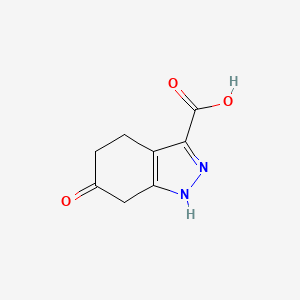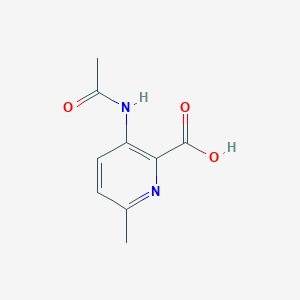
(S)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosylpyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-1-(4-methylbenzenesulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine is a complex organic compound that features a pyrrolidine ring substituted with a 4-methylbenzenesulfonyl group and a dioxaborolane moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-(4-methylbenzenesulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, such as an amino acid derivative, the pyrrolidine ring can be constructed through cyclization reactions.
Introduction of the 4-Methylbenzenesulfonyl Group: This step often involves sulfonylation reactions using reagents like 4-methylbenzenesulfonyl chloride in the presence of a base.
Attachment of the Dioxaborolane Moiety: The final step could involve borylation reactions using reagents like bis(pinacolato)diboron under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the sulfonyl group, converting it to a thiol or sulfide.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of a base like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling would yield biaryl compounds, while oxidation might produce sulfoxides or sulfones.
科学研究应用
Chemistry
In organic synthesis, (3S)-1-(4-methylbenzenesulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine can serve as a versatile building block for constructing more complex molecules.
Biology and Medicine
The compound’s unique structure may make it a candidate for drug development, particularly in designing inhibitors or modulators of specific biological pathways.
Industry
In the chemical industry, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism by which (3S)-1-(4-methylbenzenesulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
相似化合物的比较
Similar Compounds
(3S)-1-(4-methylbenzenesulfonyl)pyrrolidine: Lacks the dioxaborolane moiety.
(3S)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine: Lacks the 4-methylbenzenesulfonyl group.
Uniqueness
The presence of both the 4-methylbenzenesulfonyl group and the dioxaborolane moiety in (3S)-1-(4-methylbenzenesulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine makes it unique, offering a combination of reactivity and potential biological activity not found in simpler analogs.
属性
分子式 |
C17H26BNO4S |
|---|---|
分子量 |
351.3 g/mol |
IUPAC 名称 |
(3S)-1-(4-methylphenyl)sulfonyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine |
InChI |
InChI=1S/C17H26BNO4S/c1-13-6-8-15(9-7-13)24(20,21)19-11-10-14(12-19)18-22-16(2,3)17(4,5)23-18/h6-9,14H,10-12H2,1-5H3/t14-/m0/s1 |
InChI 键 |
BISVSWOYMHJAPM-AWEZNQCLSA-N |
手性 SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@H]2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)C |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


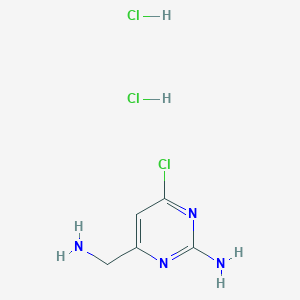

![[2-(5-Chlorothiophen-3-yl)ethyl]hydrazine dihydrochloride](/img/structure/B13499398.png)
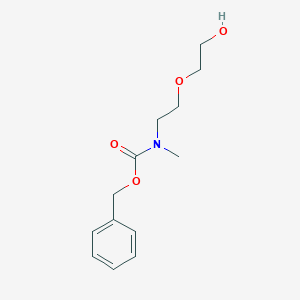


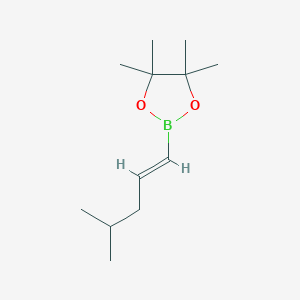
![rac-(1R,5S)-2-methoxy-8-oxa-3-azabicyclo[3.2.1]oct-2-ene](/img/structure/B13499430.png)
![2,3,6,7,8,12b-hexahydro-Pyrazino[2,1-a][2]benzazepin-4(1H)-one](/img/structure/B13499432.png)
